ラウロキシルアリピプラゾール

概要

説明

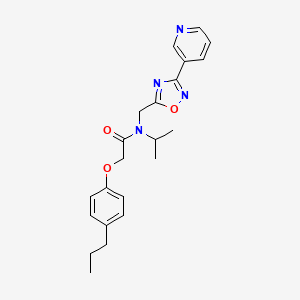

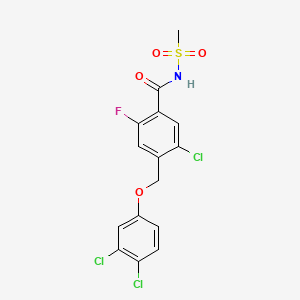

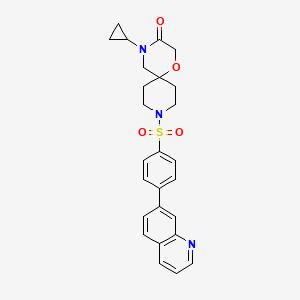

アリピプラゾールラウロキシルは、アルケルメス社が開発した長効性注射用非定型抗精神病薬です。 それはアリピプラゾールのN-アシルオキシメチルプロドラッグであり、統合失調症の治療のために、4週間から8週間ごとに筋肉内注射で投与されるよう設計されています 。この化合物は、2015年10月5日に米国 食品医薬品局(FDA)によって承認されました .

科学的研究の応用

Aripiprazole lauroxil is primarily used in the medical field for the treatment of schizophrenia. Its long-acting formulation helps in maintaining consistent therapeutic levels, improving patient adherence to medication regimens . Research has shown that it can significantly improve both positive and negative symptoms of schizophrenia .

Its unique mechanism of action, involving partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors, makes it a subject of interest in neuropharmacology .

作用機序

アリピプラゾールラウロキシルの薬理活性は、主にその代謝産物であるアリピプラゾールによって媒介されます 。 アリピプラゾールは、ドーパミンD2およびセロトニン5-HT1A受容体では部分アゴニストとして、セロトニン5-HT2A受容体ではアンタゴニストとして機能します 。 この二重の活性は、脳内のドーパミンとセロトニンのレベルをバランスさせるのに役立ち、これは統合失調症の症状を管理するために不可欠です .

6. 類似の化合物との比較

アリピプラゾールラウロキシルは、パリペリドンパルミテートやリスペリドンマイクロカプセルなどの他の長効性注射用抗精神病薬に似ています 。 その独自のプロドラッグ製剤により、より長い作用時間と、副作用の可能性が低くなる可能性があります 。 他の抗精神病薬とは異なり、アリピプラゾールラウロキシルは、代謝性副作用のリスクが低いため、多くの患者にとって好ましい選択肢となっています .

類似の化合物

- パリペリドンパルミテート

- リスペリドンマイクロカプセル

- オランザピンパモエート

アリピプラゾールラウロキシルは、独自の作用機序と延長された作用時間に優れており、統合失調症の長期管理のための貴重な選択肢を提供しています .

Safety and Hazards

Aripiprazole lauroxil can cause dizziness, sleepiness, and feeling less stable, which may lead to falling, causing broken bones or other health problems . It should be used with care in patients who are 65 or older . It is harmful if swallowed and can be irritating to eyes, respiratory system, and skin .

将来の方向性

The last decade has seen a tremendous development in second-generation antipsychotics which provides unprecedented treatment options for clinicians in treating psychosis . Aripiprazole lauroxil is an FDA-approved drug that can be administered monthly, every six weeks, or every two months and has been shown to be both safe and effective .

準備方法

アリピプラゾールラウロキシルの合成は、適切な溶媒とカルボキシル活性化剤の存在下で、1-(ヒドロキシメチル)アリピプラゾールとラウリン酸を反応させることを含みます 。反応は、適切な塩基の添加の有無にかかわらず実施できます。 1-(ヒドロキシメチル)アリピプラゾール自体は、適切な有機溶媒と塩基の存在下で、アリピプラゾールまたはその水和物をパラホルムアルデヒドと反応させることによって調製されます .

工業生産方法は通常、これらの反応を最適化して、高い収率と純度を確保し、多くの場合、連続フロー反応器と高度な精製技術を使用して、医薬品規格を満たしています .

3. 化学反応の分析

アリピプラゾールラウロキシルは、エステラーゼを介して、N-ヒドロキシメチル-アリピプラゾールを形成する加水分解を受けます 。 この中間体は、次に、迅速な非酵素的自然分解または水媒介加水分解を受けて、活性化合物であるアリピプラゾールを形成します 。主な関与反応は次のとおりです。

加水分解: アリピプラゾールラウロキシルからN-ヒドロキシメチル-アリピプラゾールへの変換。

開裂: N-ヒドロキシメチル-アリピプラゾールからのアリピプラゾールの形成。

一般的な試薬と条件には、加水分解のためのエステラーゼと、非酵素的開裂のための水が含まれます .

4. 科学研究への応用

アリピプラゾールラウロキシルは、主に統合失調症の治療のために、医療分野で使用されています。 その長効性製剤は、一貫した治療レベルを維持するのに役立ち、患者の薬剤レジメンへの遵守を向上させます 。 研究では、統合失調症の陽性症状と陰性症状の両方を有意に改善できることが示されています .

その独自の作用機序は、ドーパミンD2およびセロトニン5-HT1A受容体における部分アゴニスト作用、およびセロトニン5-HT2A受容体におけるアンタゴニスト作用を含み、神経薬理学において興味深い対象となっています .

化学反応の分析

Aripiprazole lauroxil undergoes hydrolysis to form N-hydroxymethyl-aripiprazole via esterases . This intermediate then undergoes a rapid, nonenzymatic spontaneous cleavage or water-mediated hydrolysis to form aripiprazole, which is the active compound . The major reactions involved are:

Hydrolysis: Conversion of aripiprazole lauroxil to N-hydroxymethyl-aripiprazole.

Cleavage: Formation of aripiprazole from N-hydroxymethyl-aripiprazole.

Common reagents and conditions include esterases for hydrolysis and water for the nonenzymatic cleavage .

類似化合物との比較

Aripiprazole lauroxil is similar to other long-acting injectable antipsychotics like paliperidone palmitate and risperidone microspheres . its unique prodrug formulation allows for a longer duration of action and potentially fewer side effects . Unlike some other antipsychotics, aripiprazole lauroxil has a lower risk of metabolic side effects, making it a preferred choice for many patients .

Similar Compounds

- Paliperidone palmitate

- Risperidone microspheres

- Olanzapine pamoate

Aripiprazole lauroxil stands out due to its unique mechanism of action and extended duration of effect, providing a valuable option for long-term management of schizophrenia .

特性

IUPAC Name |

[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDINXHAORAAYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60154997 | |

| Record name | Aripiprazole lauroxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.01 mg/mL | |

| Record name | Aripiprazole lauroxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The pharmacological activity of aripiprazole lauroxil is thought to be mainly mediated by its metabolite aripiprazole, and to a lesser extent, dehydro-aripiprazole. Aripiprazole functions as a partial agonist at the dopamine D2 and the serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. The desired outcome of antipsuchotic agents in schizophrenia is to inhibit dopaminergic transmission in the limbic system and enhance dopaminergic transmission in the prefrontal cortex. As a partial agonist at D2 receptors in the mesolimbic dopaminergic pathway, aripiprazole acts as a functional antagonist in the mesolimbic dopamine pathway and reduces the extent of dopaminergic pathway activity. This results in reduced positive symptoms in schizophrenia and extrapyramidal motor side effects. In contrast, aripiprazole is thought to act as a functional agonist in the mesocortical pathway, where reduced dopamine activity is seen in association with negative symptoms and cognitive impairment. Antagonism at 5-HT2A receptors by aripiprazole alleviates the negative symptoms and cognitive impairment of schizophrenia. 5-HT2A receptors are Gi/Go-coupled that upon activation, produce neuronal inhibition via decreased neuronal excitability and decreased transmitter release at the nerve terminals. In the nigrostriatal pathway, 5-HT2A regulates the release of dopamine. Through antagonism of 5-HT2A receptors, aripiprazole disinhibits the release of dopamine in the striatum and enhance the levels of the transmitters at the nerve terminals. The combined effects of D2 and 5-HT2A antagonism are thought to counteract the increased dopamine function causing increased extrapyramidal side effects. Blocking 5-HT2A receptors may also lead to the modulation of glutamate release in the mesocortical circuit, which is a transmitter that plays a role in schizophrenia. 5-HT1A receptors are autoreceptors that inhibit 5-HT release upon activation. Aripiprazole is a partial agonist at theses receptors and reduces 5-HT release; this results in potentiated dopamine release in the striatum and prefrontal cortex. It is reported that therapeutic doses of aripiprazole occupies up to 90% of brain D2 receptors in a dose-dependent manner. Apripiprazole targets different receptors that lead to drug-related adverse reactions; for example, the antagonist activity at the alpha-1 adrenergic receptors results in orthostatic hypotension. Aripiprazole's antagonism of histamine H1 receptors may explain the somnolence observed with this drug. | |

| Record name | Aripiprazole lauroxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1259305-29-7 | |

| Record name | Aripiprazole lauroxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259305-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole lauroxil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1259305297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aripiprazole lauroxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aripiprazole lauroxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60154997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[4-[4-(2,3-dichorophenyl)piperazin-1-yl] butoxy]-2-oxo-3,4-dihydro-2H-quinolin-1-yl methyl dodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIPIPRAZOLE LAUROXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B786J7A343 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

81-83 | |

| Record name | Aripiprazole lauroxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)

![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)